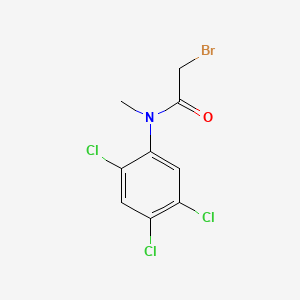
Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- is a chemical compound with the molecular formula C9H7BrCl3NO and a molecular weight of 331.43 g/mol . This compound is a derivative of acetanilide, which is known for its analgesic and antipyretic properties . The presence of bromine and chlorine atoms in its structure makes it a unique compound with distinct chemical properties.
Méthodes De Préparation
The synthesis of Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- involves multiple steps. One common method includes the bromination of acetanilide in the presence of acetic acid to introduce the bromine atom . The methylation and chlorination steps follow, where specific reagents and conditions are used to achieve the desired substitution pattern on the aromatic ring. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where palladium catalysts are used.
Applications De Recherche Scientifique
Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to form stable complexes with enzymes and other proteins. This interaction can inhibit the activity of certain enzymes, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- can be compared with other similar compounds such as:
Acetanilide: Known for its analgesic and antipyretic properties.
2-Bromoacetanilide: Used as a reagent in organic synthesis.
N-Methyl-2’,4’,5’-trichloroacetanilide: Another derivative with distinct chemical properties.
Propriétés
Numéro CAS |
23543-34-2 |
|---|---|
Formule moléculaire |
C9H7BrCl3NO |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-bromo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C9H7BrCl3NO/c1-14(9(15)4-10)8-3-6(12)5(11)2-7(8)13/h2-3H,4H2,1H3 |
Clé InChI |
DLPGMQDDSGDXES-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















